N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity, i.e., how it reacts with other compounds. This can include its participation in various chemical reactions, its stability, etc.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, etc.Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Activity of Thio-Substituted Ethyl Nicotinate Derivatives : Research on pyridine derivatives, similar in structural complexity to the requested compound, has led to the development of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with significant in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : A study synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, demonstrating cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan et al., 2014).
Anticancer and Synthetic Applications
Regioselectivity in Cycloadditions for Antimicrobial and Analgesic Activities : Studies on isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial, anti-inflammatory, and analgesic activities, underscoring the synthetic versatility and biological relevance of these heterocyclic compounds (Zaki et al., 2016).
Synthesis of Pyrazole and Pyrazolo[3,4-d]pyrimidin-4-one Derivatives for Anticancer Activity : Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized, with some showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and use them responsibly.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-10-8-13(4-5-14(10)18)19-17(24)15-6-7-16(21-20-15)23-12(3)9-11(2)22-23/h4-9H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZCZLVHSVSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.